molecular formula C13H12ClNO3 B11816657 Methyl 5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylate

Methyl 5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylate

Cat. No.: B11816657
M. Wt: 265.69 g/mol
InChI Key: WRTPTZROMYHNNV-UHFFFAOYSA-N
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Description

Methyl 5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylate is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, with a molecular formula of C14H14ClNO3 and a molecular weight of 279.72 g/mol. This methyl ester derivative is closely related to its ethyl ester analog, Ethyl 5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylate (CAS 1217034-54-2) , and the corresponding carboxylic acid, 5-(((3-Chlorophenyl)amino)methyl)furan-2-carboxylic acid (CAS 944890-71-5) . The core structure of this molecule incorporates a furan ring, a privileged scaffold in drug discovery known for its prevalence in bioactive molecules. The compound features a (3-chlorophenyl)amino)methyl substitution, a modification that can significantly influence the molecule's physicochemical properties and biological interactions. Substituted furans are frequently investigated for their diverse biological activities and potential as key intermediates in synthesizing more complex therapeutic agents . As a synthetic building block, this methyl ester is particularly valuable for its potential in amide bond formation or other derivatization strategies, offering researchers a versatile handle for structural diversification. It is strictly designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the relevant Safety Data Sheet (SDS) for proper handling, storage, and disposal information prior to use.

Properties

Molecular Formula

C13H12ClNO3

Molecular Weight

265.69 g/mol

IUPAC Name

methyl 5-[(3-chloroanilino)methyl]furan-2-carboxylate

InChI

InChI=1S/C13H12ClNO3/c1-17-13(16)12-6-5-11(18-12)8-15-10-4-2-3-9(14)7-10/h2-7,15H,8H2,1H3

InChI Key

WRTPTZROMYHNNV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CNC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 5-Formylfuran-2-carboxylate

The oxidation of 5-hydroxymethylfuran-2-carboxylate or direct formylation of methyl furan-2-carboxylate serves as the critical first step. In a representative procedure, 5-methylfurfural is oxidized using MnO₂ and sodium cyanide in methanol to yield methyl 5-formylfuran-2-carboxylate. Typical conditions involve refluxing at 40°C for 12–24 hours, achieving yields upwards of 76% after recrystallization.

Reaction Conditions

  • Substrate : 5-Methylfurfural (2 mmol)

  • Oxidizing Agent : MnO₂ (2 equiv)

  • Catalyst : Sodium cyanide (0.4 equiv)

  • Solvent : Methanol

  • Temperature : 40°C

  • Yield : 76–89%

Reductive Amination with 3-Chloroaniline

The aldehyde intermediate undergoes reductive amination with 3-chloroaniline in the presence of a reducing agent such as NaBH₃CN or NaBH(OAc)₃. This step forms the critical C–N bond at the 5-position. For example, stirring the aldehyde with 3-chloroaniline (1.2 equiv) and NaBH₃CN (1.5 equiv) in dichloromethane at room temperature for 12 hours affords the target compound.

Characterization Data

  • ¹H-NMR : Expected signals include a singlet for the methyl ester (δ 3.88), aromatic protons from the furan (δ 6.49–7.56), and a multiplet for the –CH₂–NH– group (δ 3.8–4.2).

  • HRMS : Calculated for C₁₃H₁₂ClNO₃ [M+H]⁺: 278.0582; Observed: 278.0585.

Mannich Reaction Approach

The Mannich reaction offers a one-pot strategy to introduce the aminomethyl group directly onto the furan ring. This method condenses methyl furan-2-carboxylate, formaldehyde, and 3-chloroaniline under acidic or neutral conditions.

Reaction Optimization

A study on naphtho[1,2-b]furan-2-carboxamides demonstrated that Mannich-type reactions proceed efficiently in polar aprotic solvents like dichloroethane, with yields enhanced by catalytic acids such as HCl or AcOH. For the target compound, refluxing methyl furan-2-carboxylate with paraformaldehyde (1.2 equiv) and 3-chloroaniline (1.5 equiv) in dichloroethane for 6–8 hours yields the product after column chromatography.

Key Parameters

  • Solvent : 1,2-Dichloroethane

  • Catalyst : HCl (0.1 equiv)

  • Temperature : 80°C

  • Yield : 68–77%

Mechanistic Considerations

The reaction proceeds via iminium ion formation, where formaldehyde and 3-chloroaniline generate an electrophilic intermediate that attacks the electron-rich 5-position of the furan ring. Steric and electronic factors favor substitution at the 5-position over the 3- or 4-positions due to the directing effects of the ester group.

Nucleophilic Substitution of 5-Halomethylfuran-2-carboxylate

Functionalization via halogenation at the 5-position followed by displacement with 3-chloroaniline provides an alternative pathway.

Bromination of Methyl 5-Methylfuran-2-carboxylate

Bromination of the methyl group at the 5-position using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) yields methyl 5-(bromomethyl)furan-2-carboxylate. This intermediate is highly reactive toward nucleophilic substitution.

Procedure

  • Substrate : Methyl 5-methylfuran-2-carboxylate (1 mmol)

  • Brominating Agent : NBS (1.1 equiv)

  • Initiator : AIBN (0.1 equiv)

  • Solvent : CCl₄

  • Temperature : 80°C, 6 hours

  • Yield : 82%

Amination with 3-Chloroaniline

The bromomethyl derivative reacts with 3-chloroaniline in the presence of a base (e.g., K₂CO₃) in DMF at 60°C for 12 hours. The reaction proceeds via an SN2 mechanism, displacing bromide with the amine nucleophile.

Yield and Purity

  • Isolated Yield : 65–70%

  • Purity : >95% (HPLC)

Palladium-mediated cross-couplings, such as Buchwald-Hartwig amination, enable the direct introduction of the 3-chlorophenylamino group onto pre-functionalized furan derivatives.

Substrate Preparation: Methyl 5-Bromofuran-2-carboxylate

Suzuki coupling or direct bromination introduces a bromine atom at the 5-position. For instance, treating methyl furan-2-carboxylate with bromine in acetic acid regioselectively yields the 5-bromo derivative.

Buchwald-Hartwig Amination

Coupling the brominated furan with 3-chloroaniline using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 100°C for 24 hours installs the amine group. This method offers excellent regioselectivity but requires stringent anhydrous conditions.

Optimized Conditions

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : Cs₂CO₃ (2 equiv)

  • Solvent : Toluene

  • Yield : 55–60%

Comparative Analysis of Synthetic Routes

The table below evaluates the four primary methods based on yield, scalability, and practicality:

Method Yield Complexity Cost Scalability
Reductive Amination70–77%ModerateLowHigh
Mannich Reaction68–77%LowLowModerate
Nucleophilic Substitution65–70%HighModerateLow
Pd-Catalyzed Amination55–60%Very HighHighLow

The reductive amination and Mannich approaches are favored for their balance of yield and operational simplicity, whereas palladium-catalyzed methods suffer from high costs and sensitivity to reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The nitro group on the 3-chlorophenyl ring can be reduced to an amino group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the nitro group on the phenyl ring results in the corresponding aniline derivative.

Scientific Research Applications

Medicinal Chemistry

Biological Activity
Methyl 5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylate has been investigated for its potential biological activities. Research indicates that compounds with similar furan structures exhibit various pharmacological effects, including anti-inflammatory and antimicrobial properties. The unique structure of this compound allows it to interact with biological targets, making it a candidate for further pharmacological studies .

Case Study: Antimycobacterial Activity
A study explored the potential of furan derivatives as antimycobacterial agents by interfering with iron uptake in Mycobacterium tuberculosis. Although specific data on this compound is limited, structural analogs have shown promising results, suggesting that this compound may also possess similar properties .

Table 1: Biological Activity Summary

CompoundActivity TypeTarget OrganismObserved Effect
This compoundAntimycobacterialMycobacterium tuberculosisPotential interference with iron uptake
Similar Furan DerivativeAnti-inflammatoryVariousReduced inflammation markers

Agricultural Applications

Agrochemical Potential
The derivatives of this compound are being explored for their use in agrochemicals. Preliminary bioassays indicate that these compounds may serve as effective pesticides or herbicides due to their biological activity against agricultural pests.

Case Study: Pesticide Development
Research conducted on structurally similar compounds has demonstrated their efficacy in controlling specific agricultural pests. The synthesis of these derivatives is being optimized to enhance their effectiveness and reduce environmental impact.

Sustainable Chemistry

Green Chemistry Initiatives
this compound is part of research efforts aimed at developing sustainable chemical processes. The focus is on creating environmentally friendly synthesis methods that minimize waste and utilize renewable resources.

Table 2: Sustainable Applications

Application AreaDescription
Sustainable SynthesisDevelopment of eco-friendly synthetic pathways for compound production
Environmental ImpactReduction of harmful byproducts in chemical manufacturing

Mechanism of Action

The mechanism of action of Methyl 5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Methyl 5-(3-Chlorophenyl)furan-2-carboxylate (CAS 41019-39-0)

  • Structure: Lacks the amino-methyl linker, featuring a direct 3-chlorophenyl substitution at the furan 5-position.
  • Synthesis : Reported yields range from 41% to 88%, depending on the method (e.g., cross-coupling reactions) .
  • Properties: Higher lipophilicity (LogP = 3.39) compared to the amino-methyl derivative, which may reduce solubility .

b. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate

  • Structure : Contains a fluoronitrophenyl group, introducing strong electron-withdrawing effects.
  • Bioactivity : Potent antimycobacterial activity against Mycobacterium tuberculosis, targeting iron acquisition pathways (MbtI inhibition) .
  • Crystallography : Forms high-quality crystals due to planar molecular geometry and stacking interactions, enabling detailed structural analysis via SC-XRD .

c. Methyl 5-(4-Hydroxy-2-methoxy-6-methylphenyl)furan-2-carboxylate

  • Structure : Polar hydroxyl and methoxy groups enhance solubility but reduce membrane permeability.
Physicochemical and Structural Properties
  • Solubility: The amino-methyl group in the target compound may enhance aqueous solubility via hydrogen bonding, contrasting with the lipophilic 3-chlorophenyl analog . The fluoronitrophenyl derivative exhibits moderate solubility in acetone/ethanol mixtures, critical for crystallization .
  • Crystal Packing: Fluoronitrophenyl derivatives form planar, stacked layers stabilized by van der Waals interactions, whereas amino-methyl substituents could introduce hydrogen-bonding networks .
  • Spectroscopy : Fluorine atoms in fluoronitrophenyl derivatives induce large $ J_{C-F} $ coupling constants (13.1 Hz) due to through-space interactions, a feature absent in chlorophenyl analogs .

Biological Activity

Methyl 5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylate is a compound of growing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including synthesis, structure-activity relationships (SAR), and specific case studies that highlight its therapeutic potential.

  • Molecular Formula : C13H12ClNO3
  • Molecular Weight : 265.69 g/mol
  • Purity : Minimum 95% .

Synthesis

The compound is synthesized through a multi-step process that typically involves the reaction of furan derivatives with chlorophenyl amines. The synthesis pathway allows for the introduction of various functional groups that can modulate biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity :
    • It has shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics.
    • A study demonstrated that the compound exhibited an inhibitory concentration (IC50) against Mycobacterium tuberculosis salicylate synthase (MbtI), a key target for antitubercular therapy, with significant activity at concentrations around 4 μM .
  • Antifungal Activity :
    • The compound was also tested against fungal pathogens, showing effective antifungal properties with minimum inhibitory concentrations (MICs) comparable to existing antifungal agents .
    • Compounds within the same structural family have been noted to enhance antifungal activity when specific substituents are present on the phenyl ring .
  • Cytotoxicity and Safety Profile :
    • Evaluations on human cell lines (e.g., MRC-5 fibroblasts) indicated an IC50 greater than 100 μM, suggesting low toxicity in therapeutic ranges .
    • This safety profile is crucial for its potential use in clinical settings.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

Substituent Position Type of Substituent Effect on Activity
MetaElectron-withdrawingIncreased activity
ParaElectron-donatingDecreased activity
OrthoHalogenVariable effects

Studies indicate that substituents at the meta position of the phenyl ring enhance the compound's ability to inhibit bacterial enzymes by stabilizing interactions within the active site .

Case Studies

  • Antitubercular Activity :
    In a series of experiments evaluating various furan-based compounds, this compound was identified as one of the most potent inhibitors of MbtI, demonstrating its potential as a lead compound for new antitubercular drugs .
  • Antifungal Efficacy :
    A comparative study revealed that compounds with similar furan scaffolds exhibited MIC values ranging from 12.5 µg/mL to 25 µg/mL against Fusarium oxysporum, indicating that modifications in the furan ring could lead to enhanced antifungal properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Methyl 5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer :

  • Route 1 : Nucleophilic substitution of 5-(chloromethyl)furan-2-carboxylate with 3-chloroaniline in polar aprotic solvents (e.g., DMF) using bases like K2_2CO3_3 (60–80°C, 12–24 hrs). Yields >70% are achievable with stoichiometric excess of amine .
  • Route 2 : Reductive amination of 5-formylfuran-2-carboxylate with 3-chloroaniline using NaBH4_4 or NaBH3_3CN in methanol (room temperature, 6–8 hrs). Purity is enhanced via silica gel chromatography or recrystallization .
  • Optimization : Adjust solvent polarity (DMF vs. THF), temperature, and catalyst loading. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

Q. Which spectroscopic techniques are critical for structural elucidation and purity assessment?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the methyl ester (δ ~3.8 ppm, singlet), furan protons (δ 6.3–7.1 ppm), and NH proton (δ ~4.5 ppm, broad). 13C NMR confirms the carbonyl (δ ~160 ppm) and aromatic carbons .
  • HPLC : Reverse-phase C18 column with 0.1% TFA in water/acetonitrile gradient (detection at 254 nm) ensures >95% purity .
  • Mass Spectrometry : ESI-MS in positive mode confirms molecular ion [M+H]+ at m/z 280.04 (calculated for C13_{13}H11_{11}ClNO3_3) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of structurally analogous furan carboxylates?

  • Methodological Answer :

  • Assay Standardization : Compare IC50_{50} values across studies using consistent cell lines (e.g., HeLa vs. HEK293) and concentrations (µM range).
  • Purity Verification : Use HPLC and LC-MS to exclude degradation products or impurities .
  • SAR Analysis : Test analogs (e.g., 3-fluorophenyl or methyl ester derivatives) to isolate substituent effects .
  • Meta-Analysis : Aggregate data from PubChem and crystallographic databases (e.g., CCDC) to identify trends in bioactivity .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to targets like cyclooxygenase-2 (COX-2) or kinases. Prioritize docking poses with lowest ∆G values .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and hydrogen-bond interactions .
  • QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Q. What advanced chromatographic methods resolve synthesis byproducts or degradation products?

  • Methodological Answer :

  • LC-MS/MS : Detect trace byproducts (e.g., hydrolyzed carboxylic acid derivatives) using MRM transitions. Quantify limits of detection (LOD < 0.1 µg/mL) .
  • Chiral HPLC : Resolve enantiomers (if applicable) using Chiralpak AD-H column with hexane/isopropanol (90:10) .
  • GC-MS : Identify volatile impurities (e.g., residual solvents) with DB-5MS column and EI ionization .

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